ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate
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Overview
Description
Ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate is an organic compound characterized by its ester functional group and a conjugated system involving a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate typically involves the esterification of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The conjugated system in the compound may also play a role in its biological activity by facilitating interactions with enzymes and receptors.
Comparison with Similar Compounds
Ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (E)-4-(4-hydroxyphenyl)-4-oxobut-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid: The acid form of the compound.
The uniqueness of this compound lies in its specific ester group and the presence of a methoxyphenyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3/b9-8+ |
InChI Key |
XNQHIPSJGRPIIW-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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